REACTION_CXSMILES
|
C=[C:2]1[CH2:5][CH:4]([C:6](O)=O)[CH2:3]1.CC[N:11]([CH2:14]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[CH2:6]=[C:4]1[CH2:3][CH:2]([NH:11][C:14](=[O:23])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])[CH2:5]1
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Name
|
|
Quantity
|
132 g
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Type
|
reactant
|
Smiles
|
C=C1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
574 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the resulting mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
The mixture was then quenched with water (100 mL)
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Type
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CUSTOM
|
Details
|
After removal of the tert-butyl alcohol
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Type
|
ADDITION
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Details
|
the residue was treated with sat. NH4Cl (500 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting solid precipitate was collected
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Type
|
WASH
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Details
|
washed with sat. NH4Cl and sat. NaHCO3
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CC(C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |